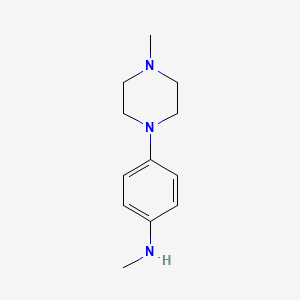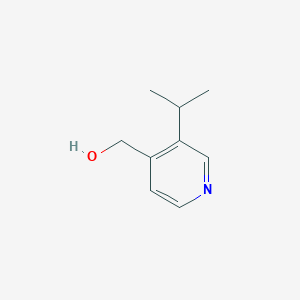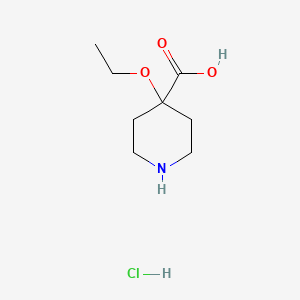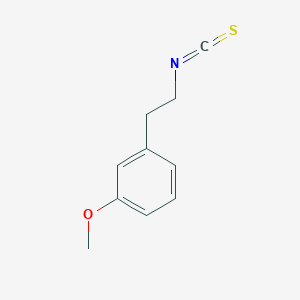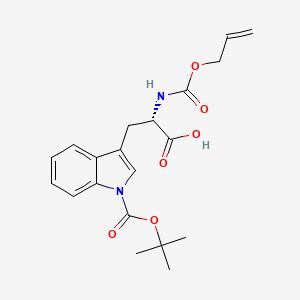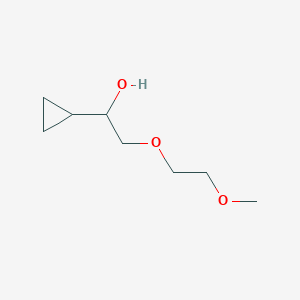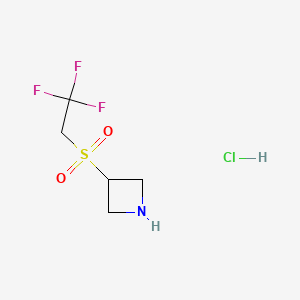
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride is a compound that has garnered attention due to its unique properties and potential applications in various fields of research and industry. It is known for its stability and reactivity, making it a valuable compound in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoroethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted azetidines, depending on the reaction conditions and reagents used.
科学研究应用
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride involves its reactivity with various nucleophiles and electrophiles. The trifluoroethanesulfonyl group is highly electron-withdrawing, making the azetidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
相似化合物的比较
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
- 3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride
Uniqueness
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride is unique due to the presence of the trifluoroethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in synthetic chemistry and other fields.
属性
分子式 |
C5H9ClF3NO2S |
|---|---|
分子量 |
239.64 g/mol |
IUPAC 名称 |
3-(2,2,2-trifluoroethylsulfonyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)3-12(10,11)4-1-9-2-4;/h4,9H,1-3H2;1H |
InChI 键 |
GAJVRDAXZCZGKO-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)S(=O)(=O)CC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)
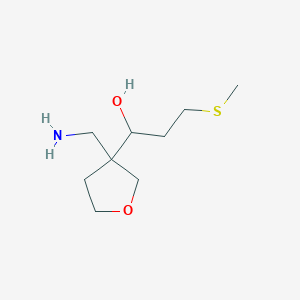

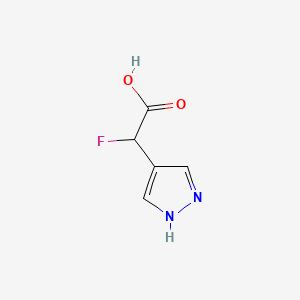
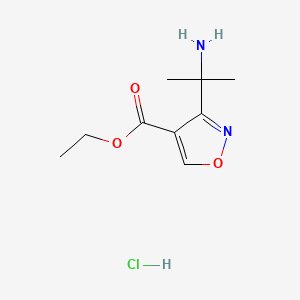
![2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13490532.png)
